Cas no 1551427-88-3 (Cyclopropanepropanoic acid, β,β-difluoro-)

Cyclopropanepropanoic acid, β,β-difluoro- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanepropanoic acid, β,β-difluoro-
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- Inchi: 1S/C6H8F2O2/c7-6(8,3-5(9)10)4-1-2-4/h4H,1-3H2,(H,9,10)
- InChI Key: UCWMVCBGTYYQLG-UHFFFAOYSA-N
- SMILES: C(C1CC1)(F)(F)CC(=O)O
Cyclopropanepropanoic acid, β,β-difluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-367829-0.05g |
3-cyclopropyl-3,3-difluoropropanoic acid |
1551427-88-3 | 95.0% | 0.05g |
$1224.0 | 2025-03-18 | |
Enamine | EN300-367829-5.0g |
3-cyclopropyl-3,3-difluoropropanoic acid |
1551427-88-3 | 95.0% | 5.0g |
$4226.0 | 2025-03-18 | |
Enamine | EN300-367829-0.5g |
3-cyclopropyl-3,3-difluoropropanoic acid |
1551427-88-3 | 95.0% | 0.5g |
$1399.0 | 2025-03-18 | |
Enamine | EN300-367829-1.0g |
3-cyclopropyl-3,3-difluoropropanoic acid |
1551427-88-3 | 95.0% | 1.0g |
$1458.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055076-1g |
3-Cyclopropyl-3,3-difluoropropanoic acid |
1551427-88-3 | 95% | 1g |
¥12918.0 | 2024-04-18 | |
Enamine | EN300-367829-2.5g |
3-cyclopropyl-3,3-difluoropropanoic acid |
1551427-88-3 | 95.0% | 2.5g |
$2856.0 | 2025-03-18 | |
Enamine | EN300-367829-0.25g |
3-cyclopropyl-3,3-difluoropropanoic acid |
1551427-88-3 | 95.0% | 0.25g |
$1341.0 | 2025-03-18 | |
Enamine | EN300-367829-10.0g |
3-cyclopropyl-3,3-difluoropropanoic acid |
1551427-88-3 | 95.0% | 10.0g |
$6266.0 | 2025-03-18 | |
Enamine | EN300-367829-0.1g |
3-cyclopropyl-3,3-difluoropropanoic acid |
1551427-88-3 | 95.0% | 0.1g |
$1283.0 | 2025-03-18 |
Cyclopropanepropanoic acid, β,β-difluoro- Related Literature
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1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
Additional information on Cyclopropanepropanoic acid, β,β-difluoro-
Recent Advances in the Application of Cyclopropanepropanoic acid, β,β-difluoro- (CAS: 1551427-88-3) in Chemical Biology and Pharmaceutical Research
Cyclopropanepropanoic acid, β,β-difluoro- (CAS: 1551427-88-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This molecule, characterized by its cyclopropane ring and difluorinated propanoic acid moiety, has been the subject of recent studies exploring its utility in drug design, enzyme inhibition, and metabolic modulation. The presence of fluorine atoms in the β-position enhances the molecule's metabolic stability and bioavailability, making it a promising candidate for further investigation.
Recent studies have focused on the synthesis and optimization of Cyclopropanepropanoic acid, β,β-difluoro- derivatives to improve their pharmacological profiles. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a selective inhibitor of key enzymes involved in inflammatory pathways. The research highlighted the molecule's ability to bind with high affinity to the active sites of these enzymes, thereby modulating their activity and reducing inflammatory responses in preclinical models. This finding opens new avenues for the development of anti-inflammatory therapeutics with improved safety and efficacy profiles.
Another significant application of Cyclopropanepropanoic acid, β,β-difluoro- lies in its role as a building block for the synthesis of novel bioactive molecules. A study in ACS Chemical Biology (2023) reported the incorporation of this compound into peptide-based drug candidates, resulting in enhanced stability and target specificity. The researchers utilized advanced computational modeling techniques to predict the conformational effects of the cyclopropane and difluoro moieties on peptide structure and function, providing valuable insights for rational drug design.
The metabolic fate of Cyclopropanepropanoic acid, β,β-difluoro- has also been investigated in recent pharmacokinetic studies. Research published in Drug Metabolism and Disposition (2023) revealed that the compound exhibits favorable absorption and distribution characteristics, with minimal cytochrome P450-mediated metabolism. This metabolic stability, attributed to the presence of fluorine atoms, suggests potential advantages for drugs incorporating this scaffold in terms of reduced drug-drug interactions and more predictable pharmacokinetics.
In the field of cancer research, preliminary studies have explored the potential of Cyclopropanepropanoic acid, β,β-difluoro- derivatives as modulators of cellular signaling pathways. A recent publication in Molecular Cancer Therapeutics (2023) described the compound's ability to interfere with protein-protein interactions critical for tumor progression. While these findings are still in early stages, they highlight the versatility of this chemical scaffold in addressing diverse therapeutic targets.
Looking forward, the unique properties of Cyclopropanepropanoic acid, β,β-difluoro- (CAS: 1551427-88-3) position it as a valuable tool in medicinal chemistry and chemical biology. Ongoing research is expected to further elucidate its mechanism of action and expand its applications in drug discovery. The compound's combination of structural rigidity (from the cyclopropane ring) and electronic effects (from the difluoro substitution) provides a distinctive platform for the development of novel therapeutic agents with optimized pharmacological properties.
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